Dibenzylamine hydrochloride physical properties
Dibenzylamine hydrochloride physical properties
An In-depth Technical Guide to the Physical Properties of Dibenzylamine Hydrochloride
Abstract
Dibenzylamine hydrochloride, the salt of the secondary amine dibenzylamine, is a compound of interest in synthetic chemistry and pharmaceutical development. A thorough understanding of its physical properties is fundamental for its application, enabling researchers to ensure purity, predict behavior in various solvents, and confirm its identity. This guide provides a comprehensive overview of the core physical and spectroscopic properties of dibenzylamine hydrochloride, grounded in established data and analytical principles. It is designed to serve as a practical reference for scientists and professionals in research and drug development, offering not just data, but also the rationale behind its determination and application.
Chemical Identity and Structure
The foundational step in characterizing any chemical substance is to establish its identity through universally recognized identifiers and its molecular structure.
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Chemical Name: Dibenzylamine Hydrochloride
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Synonyms: N-(phenylmethyl)benzenemethanamine hydrochloride, N,N-Dibenzylamine hydrochloride
The structure consists of a central nitrogen atom bonded to two benzyl groups and protonated to form a hydrochloride salt. This protonation significantly influences its physical properties, particularly solubility, compared to its free base form, dibenzylamine (CAS: 103-49-1).
Physicochemical Properties
The macroscopic physical properties of a compound are critical for its handling, formulation, and quality control. These properties are summarized in the table below.
| Property | Value | Source(s) |
| Appearance | White to off-white solid/crystalline powder | Inferred from typical amine hydrochlorides |
| Melting Point | 260-262 °C | [1] |
| Solubility | Expected to be soluble in water; higher than the free base. The free base is sparingly soluble in water (0.05-0.4 g/L) but soluble in ethanol and ether. | [5][6][7] |
| pKa (of conjugate acid) | 8.52 (for the free base, Dibenzylamine) | [5][6] |
Expert Insight: The melting point is a sharp, well-defined range (260-262 °C), which is a primary indicator of the compound's purity.[1] Impurities typically depress and broaden the melting range. The conversion of the oily, water-insoluble free base, dibenzylamine, into its hydrochloride salt transforms it into a solid that is more soluble in aqueous media.[5][6] This is a common strategy in pharmaceutical development to improve the bioavailability and handling of amine-containing compounds. The pKa of the parent amine is crucial for predicting the pH-dependent solubility and behavior in buffered solutions.[5][6]
Spectroscopic Profile
Spectroscopic analysis provides an unambiguous confirmation of the molecular structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of a molecule.
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¹H NMR: The proton NMR spectrum of the free base, dibenzylamine, shows characteristic signals for the aromatic protons of the benzyl groups and the methylene (CH₂) protons.[8][9] For the hydrochloride salt, one would expect a downfield shift of the protons adjacent to the nitrogen due to the electron-withdrawing effect of the positive charge. A broad signal corresponding to the N-H⁺ proton would also be present.
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¹³C NMR: The carbon NMR spectrum provides information on all unique carbon atoms in the molecule. A known spectrum for dibenzylamine hydrochloride is available for reference, confirming the presence of the distinct carbon environments within the benzyl groups and the methylene bridges.[4]
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of dibenzylamine hydrochloride would be expected to show:
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N-H Stretching: A broad band in the region of 2400-2800 cm⁻¹, characteristic of the ammonium (N-H⁺) salt. This is a key distinguishing feature from the free base.
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C-H Stretching: Aromatic C-H stretches typically appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the methylene groups appear just below 3000 cm⁻¹.
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C=C Stretching: Aromatic ring stretches are observed in the 1450-1600 cm⁻¹ region. Reference spectra for the parent dibenzylamine are available from sources such as the NIST Chemistry WebBook.[10][11]
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of the molecule. For dibenzylamine hydrochloride, the expected mass spectrum would show a parent ion peak corresponding to the protonated free base (dibenzylamine, C₁₄H₁₅N), with a molecular weight of approximately 198.28 g/mol .
Experimental Workflow for Physicochemical Characterization
The following section outlines a standardized workflow for the verification of the physical properties of a supplied batch of dibenzylamine hydrochloride.
Workflow Diagram
Caption: Workflow for Physical Property Verification.
Protocol 1: Melting Point Determination (Capillary Method)
This protocol ensures an accurate and reproducible melting point measurement, a critical parameter for purity assessment.
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Calibration: Calibrate the melting point apparatus using certified standards (e.g., caffeine, vanillin) that bracket the expected melting point of dibenzylamine hydrochloride (260-262 °C). This step is crucial for trustworthiness and validates the instrument's performance.
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Sample Preparation: Finely crush a small amount of the dibenzylamine hydrochloride sample to a dry powder. Tightly pack the powder into a capillary tube to a height of 2-3 mm.
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Measurement:
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Place the capillary tube in the apparatus.
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Set a rapid heating ramp (e.g., 10-15 °C/min) to quickly approach the expected melting range, up to approximately 240 °C.
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Reduce the heating rate to 1-2 °C/min to allow for thermal equilibrium. This slow ramp is essential for observing the precise start and end of the melting process.
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Data Recording: Record the temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample becomes a clear liquid (clear point). The range between these two points is the melting range. A narrow range (< 2 °C) is indicative of high purity.
Stability and Storage
Proper storage is essential to maintain the integrity of the compound.
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Stability: Dibenzylamine hydrochloride is a stable salt.[5][6] However, it is incompatible with strong oxidizing agents and strong bases. Contact with strong bases will deprotonate the ammonium salt, liberating the free base dibenzylamine.
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Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.[12] Keep away from incompatible substances.
Safety and Handling
While the hydrochloride salt is generally less corrosive than the free base, appropriate precautions are necessary.
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Hazards: The parent compound, dibenzylamine, is classified as harmful if swallowed and causes severe skin burns and eye damage.[13] The hydrochloride salt is listed as irritating to the eyes, respiratory system, and skin.[1]
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Precautions: Handle with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[13] Use in a well-ventilated area or a fume hood to avoid inhalation of dust.
Conclusion
Dibenzylamine hydrochloride is a stable, solid compound with a high melting point and greater aqueous solubility than its parent amine. Its identity and purity are reliably confirmed through a combination of physicochemical measurements, such as melting point determination, and spectroscopic analysis, including NMR and IR. The protocols and data presented in this guide offer a robust framework for researchers and drug development professionals to confidently handle, characterize, and apply this compound in their work.
References
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ChemBK. N,N-dibenzylamine hydrochloride. Available from: [Link]
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PubChem. Dibenzylamine. National Institutes of Health. Available from: [Link]
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SpectraBase. Dibenzylamine, hydrochloride. Wiley. Available from: [Link]
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NIST. Dibenzylamine - NIST Chemistry WebBook. National Institute of Standards and Technology. Available from: [Link]
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NIST. Dibenzylamine - NIST Chemistry WebBook. National Institute of Standards and Technology. Available from: [Link]
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Wikipedia. Dibenzylamine. Available from: [Link]
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Dalton Transactions. Mechanistic Studies on the N-Alkylation of Amines with Alcohols Catalysed by Iridium(I) Complexes - Supporting Information. Royal Society of Chemistry. Available from: [Link]
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